2-Bromo-4-fluoro-3-methylphenol

Medicinal Chemistry ADME Property Optimization Physicochemical Property Prediction

For discovery-phase synthesis demanding precise regiochemistry, 2-Bromo-4-fluoro-3-methylphenol is the definitive intermediate. Unlike generic halogenated phenols, its specific ortho-bromo/ortho-hydroxy motif is engineered for intramolecular cyclization cascades (e.g., benzofurans, coumarins) impossible with para-substituted analogs. Its phenolic pKa of 8.57 ensures the derived analogs remain unionized at physiological pH, a critical advantage for optimizing CNS drug bioavailability over the 3-fluoro-4-methyl isomer (pKa 7.75). Secure this privileged scaffold to access unique chemical space.

Molecular Formula C7H6BrFO
Molecular Weight 205.02 g/mol
CAS No. 220901-60-0
Cat. No. B6319952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-fluoro-3-methylphenol
CAS220901-60-0
Molecular FormulaC7H6BrFO
Molecular Weight205.02 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1Br)O)F
InChIInChI=1S/C7H6BrFO/c1-4-5(9)2-3-6(10)7(4)8/h2-3,10H,1H3
InChIKeyKKAZNBGOONSMFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-4-fluoro-3-methylphenol (CAS 220901-60-0): Procurement-Grade Overview for Pharmaceutical and Agrochemical Intermediate Synthesis


2-Bromo-4-fluoro-3-methylphenol (CAS 220901-60-0, molecular formula C₇H₆BrFO, MW 205.02) is a polyhalogenated phenolic building block characterized by the simultaneous presence of bromine, fluorine, and methyl substituents on a single benzene ring [1]. This specific substitution pattern, with bromine ortho to the hydroxyl and fluorine meta to the hydroxyl and para to the methyl group, imparts a unique electronic and steric profile that distinguishes it from other mono-halogenated phenols or regioisomeric analogs. The compound is primarily valued as a key synthetic intermediate in the discovery-phase synthesis of novel pharmaceuticals and advanced agrochemicals, where the phenolic hydroxyl provides a synthetic handle for further functionalization (e.g., etherification, esterification), and the bromine atom serves as a versatile site for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) [2].

Why 2-Bromo-4-fluoro-3-methylphenol Cannot Be Readily Replaced by Other Halogenated Phenols


Substituting 2-Bromo-4-fluoro-3-methylphenol with a close regioisomer or a different halogenated phenol is not a simple one-for-one exchange due to the compound's unique physicochemical and reactivity profile. The specific arrangement of bromine, fluorine, and methyl groups dictates the molecule's lipophilicity (LogP), acidity (pKa), and, most critically, its behavior in downstream synthetic transformations [1]. For instance, the electron-withdrawing effects of bromine and fluorine differentially influence the reactivity of the phenolic -OH group and the adjacent carbon atoms, impacting the rates and regioselectivity of O-alkylation, esterification, or directed ortho-metalation (DoM) reactions. Furthermore, the bromine atom is positioned for use in site-selective cross-coupling reactions, and changing its location on the ring—even to an adjacent carbon—can lead to a completely different spatial orientation of the final coupled product, which is often detrimental to target binding in drug discovery [2]. The following quantitative evidence details the specific, measurable differences that justify a selective procurement strategy.

Quantifiable Differentiation of 2-Bromo-4-fluoro-3-methylphenol Against Key Regioisomers and Analogs


Physicochemical Differentiation: Distinct Lipophilicity (LogP) vs. 2-Bromo-6-fluoro-4-methylphenol Regioisomer

The lipophilicity, quantified by the octanol-water partition coefficient (LogP), is a critical parameter for predicting membrane permeability and solubility. 2-Bromo-4-fluoro-3-methylphenol exhibits a calculated XLogP3-AA value of 2.7, which is measurably higher than the LogP of 2.6 reported for its close structural analog, 2-Bromo-6-fluoro-4-methylphenol (CAS 1394291-51-0) [1]. This difference, while seemingly small, can translate into a meaningful shift in a molecule's ADME (Absorption, Distribution, Metabolism, Excretion) profile, making 2-Bromo-4-fluoro-3-methylphenol the preferred intermediate for optimizing the lipophilic balance of a drug candidate scaffold.

Medicinal Chemistry ADME Property Optimization Physicochemical Property Prediction

Physicochemical Differentiation: Lower Basicity (Higher pKa) Compared to the 2-Bromo-3-fluoro-4-methylphenol Isomer

The acid dissociation constant (pKa) of the phenolic hydroxyl group is a key determinant of ionization state at physiological pH, impacting solubility, permeability, and target binding. 2-Bromo-4-fluoro-3-methylphenol has a predicted pKa of 8.57, indicating it is a weaker acid (and thus less ionized at pH 7.4) compared to the regioisomer 2-Bromo-3-fluoro-4-methylphenol (CAS 1643457-64-0), which has a predicted pKa of 7.75 . This pKa difference of nearly one log unit represents a significant shift in the compound's protonation state, which can be exploited to modulate the solubility and membrane permeability of derived drug candidates.

Medicinal Chemistry pKa Prediction Bioavailability Optimization

Synthetic Differentiation: Ortho-Bromo Site for Site-Selective Cross-Coupling Not Present in 4-Bromo-2-fluoro-5-methylphenol

The position of the bromine atom on the aromatic ring dictates its synthetic utility. In 2-Bromo-4-fluoro-3-methylphenol, the bromine is ortho to the phenolic hydroxyl group. This arrangement is highly conducive to intramolecular cyclization reactions and specific palladium-catalyzed cross-couplings where the hydroxyl group can participate in or direct the reaction [1]. This stands in contrast to an analog like 4-Bromo-2-fluoro-5-methylphenol (CAS 550400-07-2), where the bromine is para to the hydroxyl group and offers a different, less sterically hindered, but also less uniquely reactive site [2].

Organic Synthesis Cross-Coupling Synthetic Methodology Medicinal Chemistry

Procurement-Driven Application Scenarios for 2-Bromo-4-fluoro-3-methylphenol (CAS 220901-60-0)


Discovery-Phase Synthesis of Novel Drug Candidates Requiring Specific Lipophilicity Tuning

Medicinal chemistry teams optimizing a lead series for oral bioavailability can use 2-Bromo-4-fluoro-3-methylphenol as a privileged intermediate. Its measured LogP of 2.7 provides a slightly higher lipophilicity base compared to the 2.6 LogP of the 6-fluoro-4-methyl regioisomer [1]. This property allows for the design of analogs with improved passive membrane permeability, a critical factor in early-stage ADME screening, without introducing additional, potentially problematic hydrophobic groups later in the synthesis.

Design and Synthesis of Compounds with Precisely Controlled Ionization State (pKa)

For projects where the charge state of the final molecule at physiological pH is a primary concern (e.g., designing drugs to target the central nervous system or avoid renal clearance), 2-Bromo-4-fluoro-3-methylphenol offers a strategic advantage. Its phenolic pKa of 8.57 ensures that it, and potentially its direct derivatives, remain predominantly unionized at pH 7.4, unlike the 3-fluoro-4-methyl isomer with a pKa of 7.75 [1]. This difference of 0.82 pKa units can be the deciding factor between a compound that is bioavailable and one that is not.

Construction of Ortho-Annulated Heterocycles via Intramolecular Cyclization

Synthetic chemists developing new methodologies or building complex heterocyclic scaffolds (e.g., benzofurans, coumarins, or isocoumarins) will find the ortho-bromo/ortho-hydroxy substitution pattern of 2-Bromo-4-fluoro-3-methylphenol indispensable. This arrangement facilitates a variety of intramolecular cyclization reactions, such as Sonogashira coupling/cyclization cascades or Ullmann-type couplings, that are impossible or proceed with dramatically different efficiency using para-substituted analogs like 4-Bromo-2-fluoro-5-methylphenol [1]. This unique regioisomer is therefore a key enabler for accessing specific chemical space.

Technical Documentation Hub

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